2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.
Thioether Formation: The quinazolinone intermediate is then reacted with an alkyl thiol, such as ethyl thiol, in the presence of a base like sodium hydride to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3,4-dihydroquinazoline and 2-phenyl-4-oxo-3,4-dihydroquinazoline share a similar core structure but differ in their substituents.
Thioether Compounds: Compounds like 2-(methylthio)-N-phenylacetamide and 2-(ethylthio)-N-phenylacetamide have similar thioether linkages but lack the quinazolinone core.
Uniqueness
The uniqueness of 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of the quinazolinone core, thioether linkage, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16F3N3O2S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16F3N3O2S/c1-2-25-17(27)14-8-3-4-9-15(14)24-18(25)28-11-16(26)23-13-7-5-6-12(10-13)19(20,21)22/h3-10H,2,11H2,1H3,(H,23,26) |
InChI Key |
BGKRKKNYMROHPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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